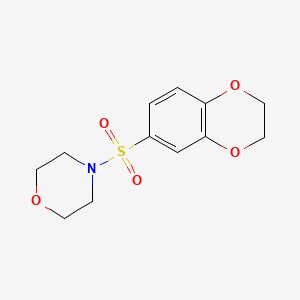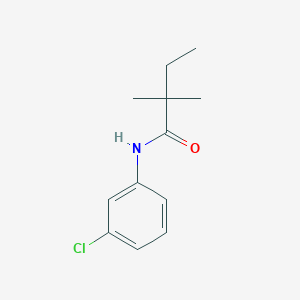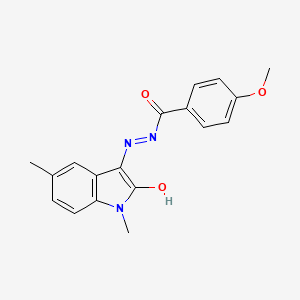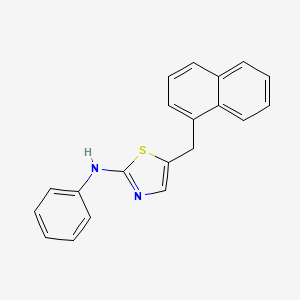![molecular formula C15H13NO4 B5600770 3-[(3-Hydroxyphenyl)carbamoyl]phenyl acetate](/img/structure/B5600770.png)
3-[(3-Hydroxyphenyl)carbamoyl]phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Hydroxyphenyl)carbamoyl]phenyl acetate is a useful research compound. Its molecular formula is C15H13NO4 and its molecular weight is 271.27 g/mol. The purity is usually 95%.
The exact mass of the compound 3-{[(3-hydroxyphenyl)amino]carbonyl}phenyl acetate is 271.08445790 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of Organotin(IV) Complexes : Organotin(IV) complexes with amino acetate functionalized Schiff bases show potential as anticancer drugs. Complexes like [Ph3SnLH]n and [Ph2SnL] were synthesized from reactions between potassium 2-{[(2Z)-(3-hydroxy-1-methyl-2-butenylidene)]amino}-4-methyl-pentanoate and PhnSnCl4-n. These complexes exhibited significant in vitro cytotoxicity against various human tumor cell lines, with ID50 values competitive with traditional chemotherapy agents (Basu Baul et al., 2009).
Biochemical Applications
- Catabolism by Escherichia coli : Escherichia coli utilizes aromatic acids like 3-phenylpropionic and 3-(3-hydroxyphenyl)propionic acids, converting them into non-toxic compounds, which demonstrates the bacteria's potential for bioremediation and bioconversion of aromatic compounds into useful bioproducts (Burlingame & Chapman, 1983).
Material Science
- Electrochemical Sensors : Modified carbon paste electrodes with 5-amino-3′,4′-dimethyl-biphenyl-2-ol/carbon nanotube composites have been used to create novel electrochemical sensors. These sensors show enhanced electrochemical performance for the detection of compounds like isoproterenol, acetaminophen, and N-acetylcysteine, highlighting their potential application in analytical chemistry and biosensing (Beitollahi et al., 2012).
Wirkmechanismus
The mechanism of action of “3-{[(3-hydroxyphenyl)amino]carbonyl}phenyl acetate” would depend on its specific use. If it’s used as a reactant in a chemical reaction, its mechanism of action would involve the reactions of its functional groups. For instance, in a Mannich reaction, the compound could act as a nucleophile, attacking a carbonyl group .
Safety and Hazards
The safety and hazards associated with “3-{[(3-hydroxyphenyl)amino]carbonyl}phenyl acetate” would depend on its specific properties. As with any chemical compound, it’s important to handle it with care and use appropriate safety measures. Based on similar compounds, it could potentially be harmful if swallowed or if it comes into contact with the skin .
Zukünftige Richtungen
The future directions for “3-{[(3-hydroxyphenyl)amino]carbonyl}phenyl acetate” could involve further exploration of its properties and potential applications. For instance, it could be studied for its potential use in the synthesis of other complex organic compounds. Additionally, its reactivity and behavior in various chemical reactions could be further investigated .
Eigenschaften
IUPAC Name |
[3-[(3-hydroxyphenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-10(17)20-14-7-2-4-11(8-14)15(19)16-12-5-3-6-13(18)9-12/h2-9,18H,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYLYQYXQLEFMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-amino-N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5600690.png)



![1-[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]-4-methylimidazole](/img/structure/B5600704.png)


![1-ethyl-N-[(2-methoxyphenyl)methyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B5600725.png)
![(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-[(5-methylfuran-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5600732.png)

![1-(2,6-dimethylbenzoyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5600747.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}azepane](/img/structure/B5600772.png)
![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5600774.png)
![{4-[5-(1H-indol-1-ylmethyl)-2-furoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5600788.png)
